5-(Benzyloxy)quinoline basic properties
5-(Benzyloxy)quinoline basic properties
An In-depth Technical Guide to the Basic Properties of 5-(Benzyloxy)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Benzyloxy)quinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a benzyloxy group at the 5-position. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a vast array of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2][3][4] The introduction of a benzyloxy group provides a versatile handle for synthetic modification and can influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, spectroscopic characterization, and core chemical reactivity of 5-(Benzyloxy)quinoline. While experimental data for this specific isomer is limited in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust framework for researchers.
Physicochemical and Core Chemical Properties
The properties of 5-(Benzyloxy)quinoline are dictated by the fusion of the electron-deficient pyridine ring, the electron-rich benzene ring, and the ether-linked benzyl substituent. The nitrogen atom at position 1 imparts basicity, while the benzyloxy group at position 5 acts as an electron-donating group, influencing the reactivity of the carbocyclic ring.
Predicted Physicochemical Data
Quantitative experimental data for 5-(Benzyloxy)quinoline is not widely available. The table below includes experimental data for the key precursor, 5-hydroxyquinoline, and predicted or unavailable information for the target compound.
| Property | Value (5-Hydroxyquinoline) | Value (5-(Benzyloxy)quinoline) | Citation / Justification |
| Molecular Formula | C₉H₇NO | C₁₆H₁₃NO | - |
| Molecular Weight | 145.16 g/mol | 235.28 g/mol | - |
| Appearance | - | Predicted: Off-white to yellow solid | Analogy with related solids.[1] |
| Melting Point | 223-226 °C | Not Available | [5] |
| Boiling Point | Not Available | Not Available | - |
| Solubility | - | Predicted: Soluble in common organic solvents (DMF, CH₂Cl₂, EtOAc); poorly soluble in water. | General solubility of similar aromatic ethers. |
| pKa (of conjugate acid) | ~5.0 (Predicted) | ~4.9 (Predicted) | Based on quinoline's pKa of 4.85-4.9. The C5-alkoxy group is weakly electron-donating and is expected to have only a minor effect on the distal nitrogen's basicity. |
Synthesis and Purification
The most direct and established method for preparing 5-(Benzyloxy)quinoline is through the Williamson ether synthesis.[6][7][8] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 5-hydroxyquinoline to form a nucleophilic alkoxide, which then displaces a halide from a benzyl electrophile.
Causality of Experimental Design
-
Choice of Base : A strong, non-nucleophilic base is required to fully deprotonate the phenol (pKa ≈ 10) without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, evolving hydrogen gas.[9] An alternative, safer, and often sufficient base is anhydrous potassium carbonate (K₂CO₃), which is strong enough to deprotonate the phenol in a polar aprotic solvent.[10]
-
Solvent Selection : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal.[9][11] These solvents effectively solvate the cation (Na⁺ or K⁺) of the alkoxide, enhancing the nucleophilicity of the oxygen anion, and do not possess acidic protons that could quench the nucleophile.[11]
-
Electrophile : Benzyl bromide or benzyl chloride are effective electrophiles. Benzyl bromide is typically more reactive than the chloride due to bromide being a better leaving group.[8]
-
Purification : Purification is typically achieved via extraction to remove inorganic salts and excess base, followed by column chromatography on silica gel to separate the desired ether from any unreacted starting material or side products.
Detailed Experimental Protocol
This protocol is adapted from a highly analogous procedure for the synthesis of 5-(Benzyloxy)isoquinoline.[9]
-
Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-hydroxyquinoline (1.0 eq).
-
Dissolution : Add anhydrous DMF (approx. 10-15 mL per gram of 5-hydroxyquinoline) via syringe and stir until fully dissolved.
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation : Allow the mixture to stir at 0 °C for 30 minutes, during which the solution should change in appearance as the sodium quinolin-5-olate salt forms.
-
Alkylation : Add benzyl bromide (1.05 eq) dropwise via syringe to the cooled solution.
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching : Carefully quench the reaction by slowly adding it to an ice-water mixture or a saturated aqueous solution of NH₄Cl.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing : Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 5-(Benzyloxy)quinoline.
Spectroscopic Characterization (Predicted)
No experimentally derived spectra for 5-(Benzyloxy)quinoline are readily available in the literature. The following characterization is predicted based on established spectroscopic principles and data from analogous quinoline derivatives.[12][13][14][15]
Predicted ¹H NMR
(Reference: CDCl₃, 400 MHz)
-
δ ~8.9-9.0 ppm (dd, 1H) : H2 proton. Doublet of doublets due to coupling with H3 and H4. Expected to be the most downfield of the heterocyclic ring protons due to proximity to the nitrogen.
-
δ ~8.1-8.3 ppm (d, 1H) : H4 proton.
-
δ ~7.2-7.6 ppm (m, 8H) : This region will contain a complex multiplet integrating to 8 protons, comprising the five protons of the benzyl ring (H2' to H6'), H3, H7, and H8 of the quinoline core.
-
δ ~7.0-7.1 ppm (d, 1H) : H6 proton. Expected to be the most upfield of the quinoline protons due to the ortho-electron-donating effect of the C5-benzyloxy group.
-
δ ~5.2-5.3 ppm (s, 2H) : The characteristic singlet of the benzylic methylene protons (-O-CH₂-Ph).
Predicted ¹³C NMR
(Reference: CDCl₃, 101 MHz)
-
δ ~155-157 ppm : C5. Aromatic carbon directly attached to the ether oxygen, expected to be significantly downfield.
-
δ ~150 ppm : C2.
-
δ ~148 ppm : C9 (bridgehead).
-
δ ~136-137 ppm : C1' (ipso-carbon of the benzyl ring).
-
δ ~120-135 ppm : A cluster of signals for the remaining quinoline carbons (C3, C4, C7, C8, C10) and the benzyl carbons (C2'-C6').
-
δ ~105-108 ppm : C6. Expected to be the most upfield aromatic carbon due to the strong shielding effect of the adjacent C5-OR group.
-
δ ~70-71 ppm : The benzylic carbon signal (-O-C H₂-Ph).
Predicted IR Spectroscopy
(KBr Pellet, cm⁻¹)
-
3050-3030 : Aromatic C-H stretching.
-
1620, 1590, 1500 : Characteristic C=C and C=N aromatic ring stretching vibrations.
-
1250-1230 (strong) : Aryl-alkyl ether C-O asymmetric stretching.
-
1050-1020 (strong) : Aryl-alkyl ether C-O symmetric stretching.
-
740, 690 : C-H out-of-plane bending for the monosubstituted benzene ring.
Chemical Reactivity and Basic Properties
Basicity
The lone pair of electrons on the quinoline nitrogen is not part of the aromatic system and is available for protonation. Quinoline is a weak base, with the pKa of its conjugate acid being approximately 4.9. The C5-benzyloxy substituent is an electron-donating group by resonance but is relatively distant from the nitrogen atom. Therefore, it is expected to have a negligible effect on the basicity of the molecule. 5-(Benzyloxy)quinoline will readily form salts with strong acids.
Electrophilic Aromatic Substitution
The quinoline ring system undergoes electrophilic aromatic substitution (EAS) preferentially on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring.
-
Directing Effects : The existing C5-benzyloxy group is a strongly activating, ortho, para-directing group.
-
Predicted Regioselectivity : Further electrophilic substitution (e.g., nitration, halogenation) is predicted to occur at the C6 (ortho) and C8 (para) positions, which are activated by the C5-ether. The C8 position may be favored due to reduced steric hindrance compared to the C6 position.
Reactions of the Benzyloxy Group
The benzyl ether linkage provides a key point of reactivity.
-
Deprotection (Debenzylation) : The most common reaction is the cleavage of the benzyl ether to regenerate the parent 5-hydroxyquinoline. This is typically achieved under mild, reductive conditions, most commonly via catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a solvent like ethanol or ethyl acetate. This transformation is clean and high-yielding, making the benzyloxy group an excellent protecting group for the phenolic hydroxyl.
Potential Applications in Research and Drug Development
While specific biological studies on 5-(Benzyloxy)quinoline are not prominent, the quinoline scaffold is a cornerstone of medicinal chemistry.[1][16] Derivatives are known to possess a wide range of pharmacological activities.[2][4][17]
-
Anticancer Research : Many substituted quinolines exhibit potent anticancer activity by targeting various cellular mechanisms, including enzyme and kinase inhibition.[18] 5-(Benzyloxy)quinoline could serve as an intermediate for the synthesis of novel kinase inhibitors or DNA-intercalating agents.
-
Antimalarial Drug Discovery : The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[19] This molecule could be a scaffold for developing new antimalarial compounds.
-
Antibacterial Agents : Quinolone and quinoline derivatives are known for their antibacterial properties. Further functionalization of 5-(Benzyloxy)quinoline could lead to novel antibacterial candidates.[17]
-
Chemical Probe/Intermediate : As a protected form of 5-hydroxyquinoline, it is a valuable intermediate for multi-step syntheses that require the selective modification of other positions on the quinoline ring before revealing the C5-hydroxyl group.[20]
Safety and Handling
No specific safety data sheet (SDS) exists for 5-(Benzyloxy)quinoline. Handling procedures should be based on data for structurally related, hazardous quinoline and aromatic ether compounds.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[21]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[21]
-
Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
First Aid :
-
Skin Contact : Immediately wash off with soap and plenty of water.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
References
-
PrepChem.com. (n.d.). Synthesis of 5-acetyl-8-benzyloxyquinoline. Retrieved from [Link]
-
ChemSrc. (n.d.). 5-Acetyl-8-(benzyloxy)quinoline N-oxide (CAS 100331-93-9). Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. In Thieme Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Hydroxyquinolines | Request PDF. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-Catalyzed Oxidative Functionalization of Benzylic C–H Bonds with Quinazoline 3-Oxides - Supporting Information. Retrieved from [Link]
-
Esmaili, S., Moosavi-Zare, A. R., Khazaei, A., & Najafi, Z. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(49), 45589–45601. [Link]
-
Semantic Scholar. (2022). Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]
-
NextSDS. (n.d.). 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 5-hydroxyquinolin-2(1H)-one. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Melting points for compounds 3 and 5 with related references. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Spyroudis, S. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules, 5(12), 1291-1330. [Link]
-
Royal Society of Chemistry. (n.d.). A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. Retrieved from [Link]
-
MDPI. (2024, February 27). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Retrieved from [Link]
-
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 8-(Benzyloxy)-5,7-dibromoquinoline. Retrieved from [Link]
-
PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
PMC. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]
-
PubChem. (n.d.). 5-Benzoyloxy-1(2H)-isoquinolinone. Retrieved from [Link]
-
MDPI. (n.d.). 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl. Retrieved from [Link]
-
MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 5-Hydroxyquinoline | 578-67-6 [chemicalbook.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. prepchem.com [prepchem.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. benchchem.com [benchchem.com]
- 19. repository.uncw.edu [repository.uncw.edu]
- 20. medchemexpress.com [medchemexpress.com]
- 21. 93609-84-8|5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one|BLD Pharm [bldpharm.com]
